
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with morpholine and an appropriate enone precursor. The reaction is often carried out under basic conditions, using catalysts such as piperidine or pyrrolidine to facilitate the formation of the enone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)-3-(morpholin-4-yl)propan-1-one.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and morpholine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The enone moiety may also participate in Michael addition reactions, further influencing the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- 1-(2-Hydroxy-5-methylphenyl)-3-(piperidin-4-yl)prop-2-en-1-one
- 1-(2-Hydroxy-5-methylphenyl)-3-(pyrrolidin-4-yl)prop-2-en-1-one
Uniqueness
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one stands out due to the presence of the hydroxy-methylphenyl group, which enhances its reactivity and potential for forming hydrogen bonds. The morpholine ring also contributes to its unique pharmacological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
88021-77-6 |
|---|---|
Molekularformel |
C14H17NO3 |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
1-(2-hydroxy-5-methylphenyl)-3-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO3/c1-11-2-3-13(16)12(10-11)14(17)4-5-15-6-8-18-9-7-15/h2-5,10,16H,6-9H2,1H3 |
InChI-Schlüssel |
KVRIVNJMSUHNCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Chloro-6-phenyl-2H-[1,2,4]triazino[4,3-c]quinazolin-3(4H)-one](/img/structure/B14401093.png)
![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
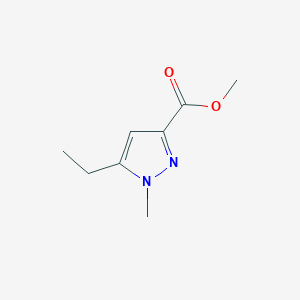
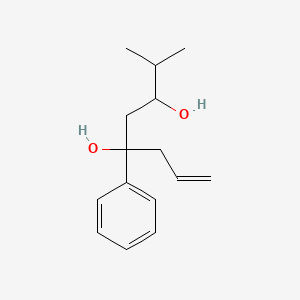
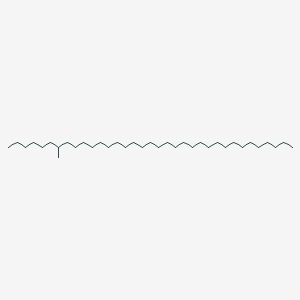
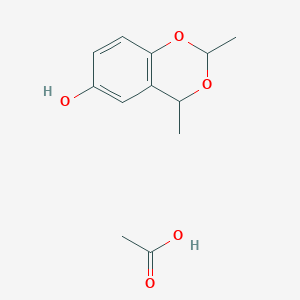
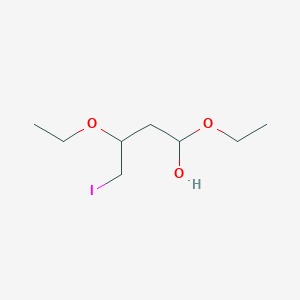
![2-Bromo-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14401130.png)

![6-Ethylidene-7-oxo-3-sulfo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14401138.png)
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)

